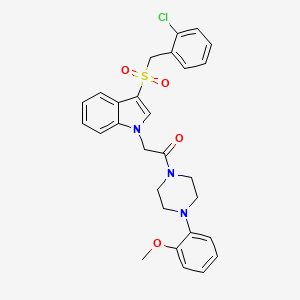

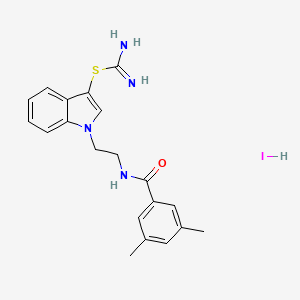

![molecular formula C18H18O4 B2602749 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole CAS No. 677749-60-9](/img/structure/B2602749.png)

5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole” is a complex organic molecule that contains multiple functional groups, including benzodioxole rings and methyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecule contains benzodioxole rings, which are aromatic systems with oxygen atoms incorporated into the ring. These structures are often involved in pi stacking interactions and can participate in hydrogen bonding .Chemical Reactions Analysis

The presence of benzodioxole rings and methyl groups may influence the reactivity of the molecule. For instance, the benzodioxole rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzodioxole rings are polar and may contribute to the compound’s solubility in polar solvents .Scientific Research Applications

Endothelin Receptor Antagonism

Research on benzodioxole derivatives, such as A-127722, has contributed to understanding the role of the benzodioxole group in endothelin (ET) receptor antagonists. These compounds exhibit potent antagonistic activity against ETA and ETB receptor subtypes, highlighting their potential in modulating endothelin-mediated physiological and pathophysiological processes. This area of research has implications for developing therapeutic agents targeting cardiovascular diseases, pulmonary hypertension, and other conditions associated with endothelin pathways (Tasker et al., 1997).

Synthetic Applications

The compound's structural analogs have been used as intermediates in synthesizing pharmacologically active molecules. For instance, (S)-(+)-α-Methyl-1,3-benzodioxole-5-ethanol, a chiral building block derived from similar structures, has been employed in the synthesis of (−)-talampanel, a promising antiepileptic drug candidate. This highlights the compound's relevance in the synthesis of complex molecules with significant therapeutic potential (Easwar & Argade, 2003).

Antineoplastic and Antifilarial Agents

Derivatives of 1,3-benzodioxole have been synthesized and evaluated for their potential as antineoplastic and antifilarial agents. These compounds, through structural modification and biological evaluation, have demonstrated significant activity against cancer cell lines and filarial worms, suggesting their utility in developing new treatments for cancer and filarial infections (Ram et al., 1992).

Insecticidal Activity

The analogs of 5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole have shown insecticidal activity against various insect species. For example, a study found that certain benzyl-1,3-benzodioxole analogs act as sterilants for diptera and lepidopteran, and another compound from this class was effective against the Colorado potato beetle, indicating its potential in pest management strategies (Vanmellaert, Deloof, & Jurd, 1983).

Mechanism of Action

Target of Action

Similar compounds have been shown to target various cancer cell lines .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-11-5-15-17(21-9-19-15)7-13(11)3-4-14-8-18-16(6-12(14)2)20-10-22-18/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWZPPZOYCZESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1CCC3=CC4=C(C=C3C)OCO4)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)

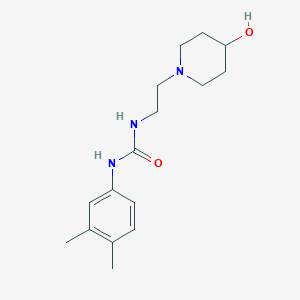

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2602668.png)

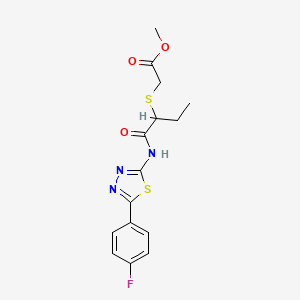

![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602679.png)

![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2602683.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2602685.png)